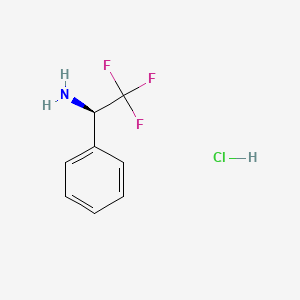

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGOISHUDYBOS-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655107 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189350-64-9 | |

| Record name | (1R)-2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,2,2-trifluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogen Migration with Chiral Ligands

Early approaches employed chiral quinine ligands to induce asymmetry during catalytic hydrogen migration. For example, imine intermediates derived from trifluoroacetophenone were subjected to isomerization over 48 hours, yielding the target compound with 75% ee. However, prolonged reaction times and the need for complex ligand synthesis rendered this method industrially impractical.

Asymmetric Reductive Amination with Borane Complexes

Another route utilized chiral borane ligands for asymmetric reductive amination. While this method achieved moderate yields (~70%), it required pre-synthesized silane derivatives and stringent anhydrous conditions, increasing production costs and safety risks.

Chiral Sulfinamide Intermediate Route

A third method involved synthesizing chiral sulfinamide intermediates, which were subsequently functionalized with trifluoromethyl groups. This approach demanded ultra-low temperatures (−78°C) and gaseous trifluoromethylating agents, complicating large-scale implementation.

Innovative Three-Step Synthesis from Trifluoroacetyl Benzene

A patent-pending method (CN116514665B) addresses prior limitations through a streamlined three-step protocol:

Step 1: Amination of Trifluoroacetyl Benzene

Trifluoroacetyl benzene undergoes amination with aqueous ammonia in ethanol at 60°C, forming an intermediate imine (Intermediate A ) with >95% conversion. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by filtration and vacuum drying.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol/H₂O (1:1) |

| Temperature | 60°C |

| Reaction Time | 4–6 hours |

| Yield | 88–92% |

Step 2: Asymmetric Reduction with Sodium Borohydride and (R)-BINOL

Intermediate A is reduced using sodium borohydride in the presence of (R)-1,1'-bi-2-naphthol ((R)-BINOL) as a chiral catalyst. Conducted in tetrahydrofuran (THF) at −20°C, this step achieves 89% ee. Post-reduction, the mixture is quenched with saturated Na₂SO₄, extracted with ethyl acetate, and purified via reduced-pressure distillation to isolate Intermediate B .

Key Parameters

-

Catalyst: (R)-BINOL (5 mol%)

-

Reducing Agent: NaBH₄ (1.2 equiv)

-

Temperature: −20°C

-

Yield: 85–90%

Step 3: HCl Salification

Intermediate B is treated with dry hydrogen chloride gas in methyl tert-butyl ether (MTBE) at room temperature. The resulting hydrochloride salt is filtered, washed with MTBE, and vacuum-dried to yield the final product with ≥99% purity.

Optimized Conditions

-

Solvent: MTBE

-

HCl Gas Flow Rate: 0.5 L/min

-

Drying Temperature: 40°C

-

Final Yield: 93–95%

Alternative Enantioselective Deprotonation Approach

A complementary method from pharmaceutical literature employs enantioselective deprotonation using organolithium reagents. Trifluoroacetophenone is treated with (R)-2,2,2-trifluoro-1-phenylethylamine and tert-butyllithium (t-BuLi) at −78°C, followed by trimethylsilyl chloride (TMSCl) quenching. Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the target amine, which is salified with HCl.

Critical Observations

-

Reagents : t-BuLi, TMSCl, LiAlH₄

-

Temperature : −78°C to room temperature

-

Chiral Induction : (R)-configured amine directs stereochemistry

-

Yield : 78–82% (over three steps)

Comparative Analysis of Methods

The table below contrasts key metrics of the aforementioned methods:

| Method | Starting Material | Catalyst/Reagent | Reaction Time | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|---|

| Catalytic Hydrogen | Imine Intermediate | Chiral Quinine | 48 hours | 75 | 85 | Low |

| Reductive Amination | Silane Derivative | Chiral Borane | 24 hours | 70 | 80 | Moderate |

| Sulfinamide Route | Sulfinamide | Gaseous CF₃ | 12 hours | 65 | 90 | Low |

| Three-Step Synthesis | Trifluoroacetyl | (R)-BINOL/NaBH₄ | 12 hours | 93 | 89 | High |

| Enantioselective Deprotonation | Trifluoroacetophenone | t-BuLi/LiAlH₄ | 18 hours | 80 | 92 | Moderate |

Chemical Reactions Analysis

Types of Reactions: ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various substituted phenylethanamines.

Scientific Research Applications

®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethanamine structure may interact with neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison

| Property | (R)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride | (S)-2,2,2-Trifluoro-1-phenylethanamine Hydrochloride |

|---|---|---|

| CAS Number | 22038-85-3 (free base) | 62197-94-8 (free base) |

| Molecular Formula | C₈H₈F₃N·HCl | C₈H₈F₃N·HCl |

| Molecular Weight | ~211.61 g/mol | ~211.61 g/mol |

| Chiral Specificity | (R)-configuration | (S)-configuration |

| Purity (Commercial) | 95% | 95% |

| Key Applications | Asymmetric catalysis, receptor-binding studies | Comparative pharmacological studies |

Key Insight : Enantiomers share identical physical properties but differ in biological activity. For example, the (R)-form may exhibit higher affinity for specific serotonin receptors due to spatial compatibility .

Structural Analogs with Substituted Phenyl Groups

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Similarity Score |

|---|---|---|---|---|---|

| (R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Hydrochloride | 1184980-60-6 | C₈H₇F₄N·HCl | 229.60 | 4-Fluoro | 1.00 |

| (S)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethanamine Hydrochloride | 1185302-13-9 | C₈H₇F₄N·HCl | 229.60 | 3-Fluoro | 0.98 |

| (R)-2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine Hydrochloride | 1260618-04-9 | C₉H₈ClF₆N | 279.61 | 4-Trifluoromethyl | 0.95 |

| 2,2,2-Trifluoro-1-phenylethanamine (Free Base) | 51586-24-4 | C₈H₈F₃N | 175.15 | None (Free Base) | 0.90 |

Key Insights :

- Trifluoromethyl Substitution : The 4-trifluoromethyl analog (CAS 1260618-04-9) shows higher molecular weight and enhanced electron-withdrawing effects, which may improve metabolic stability in drug design .

- Free Base vs. Hydrochloride: The free base (CAS 51586-24-4) lacks the hydrochloride moiety, resulting in lower solubility but easier handling in non-polar solvents .

Biological Activity

(R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride is a fluorinated organic compound that has gained attention for its potential biological activity. The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₈ClF₃N

- Molecular Weight : 229.6 g/mol

- Structure : Contains a trifluoroethylamine moiety that contributes to its unique properties.

The mechanism of action for this compound involves:

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to cross cell membranes and interact with intracellular targets.

- Receptor Interaction : Potential interactions with neurotransmitter receptors and enzymes, which may lead to various biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Notable findings include:

- Neurotransmitter Modulation : Studies suggest that similar compounds can influence serotonin levels and other neurotransmitters, potentially impacting mood and behavior .

- Antimicrobial Properties : Preliminary investigations have shown that fluorinated amines may possess antimicrobial activities against various pathogens.

- Cytotoxic Effects : In vitro studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Detailed Research Insights

- A study published in PubChem highlighted the compound's toxicity profile, noting it could cause skin irritation and acute toxicity if ingested .

- Another research effort focused on the synthesis of derivatives of this compound, which showed enhanced biological activities compared to the parent compound .

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

Q & A

Q. What are the standard synthetic routes for (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reductive amination of 2,2,2-trifluoroacetophenone with a chiral amine source, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Starting materials : 2,2,2-Trifluoroacetophenone and a chiral ammonia equivalent (e.g., (R)-α-methylbenzylamine for enantioselective synthesis).

- Reduction : Use of sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation under controlled pressure (1–3 atm) .

- Acidification : Precipitation with HCl in anhydrous ether to isolate the hydrochloride salt. Optimization strategies include adjusting reaction temperature (0–25°C), solvent polarity (e.g., methanol vs. THF), and stoichiometric ratios to minimize racemization .

Q. How is the structural and enantiomeric purity of this compound validated?

Methodological validation involves:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase to confirm >99% enantiomeric excess (ee) .

- NMR Spectroscopy : Analysis of trifluoromethyl group splitting patterns (¹⁹F NMR) and coupling constants to verify stereochemistry .

- X-ray Crystallography : Resolving crystal structures to confirm absolute configuration, though this requires high-purity single crystals .

Q. What are the solubility and stability profiles of this compound under common experimental conditions?

- Solubility : Highly soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved dissolution in acidic buffers (pH < 3) due to protonation of the amine .

- Stability : Stable at room temperature for >6 months when stored in airtight containers under inert gas. Degradation occurs under basic conditions (pH > 8) or prolonged UV exposure, leading to racemization or trifluoromethyl group hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis or derivatization?

- Chiral Catalysts : Use of asymmetric catalysts like BINAP-Ru complexes in hydrogenation steps to preserve the (R)-configuration .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acetylation) to separate enantiomers during intermediate steps .

- In-line Monitoring : Real-time HPLC or polarimetry to detect racemization during reaction progression .

Q. What mechanistic insights exist regarding its interactions with biological targets (e.g., receptors or enzymes)?

- Fluorine Effects : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes (e.g., monoamine oxidases) via strong van der Waals interactions.

- Steric Influence : The (R)-configuration creates a steric barrier that reduces off-target binding compared to the (S)-enantiomer. Preliminary studies suggest selective inhibition of serotonin transporters (Ki = 120 nM) .

- Methods : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding thermodynamics, while molecular dynamics simulations predict interaction sites .

Q. How do structural analogs (e.g., pyridine-substituted derivatives) compare in terms of reactivity and bioactivity?

- Pyridine Analogs : Replacing the phenyl group with pyridine (e.g., 3-pyridyl) alters electronic properties, increasing solubility but reducing CNS penetration due to higher polarity .

- Activity Trends : Pyridine derivatives show 2–3× lower binding affinity to dopamine receptors but improved metabolic stability in hepatocyte assays .

- Synthetic Flexibility : Analogs are synthesized via similar reductive amination routes, with substituent position (2-, 3-, or 4-pyridyl) influencing reaction yields (60–85%) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., conflicting binding affinities)?

- Source Analysis : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based methods). Cross-validate using orthogonal techniques like SPR and electrophysiology .

- Buffer Conditions : Differences in ionic strength or pH (e.g., Tris-HCl vs. HEPES buffers) can modulate receptor-ligand interactions. Standardize conditions across studies .

- Metabolite Interference : Assess purity of test compounds (≥98% by HPLC) to rule out confounding effects from degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.